molecular formula C9H8BrFO2 B6157349 2-(3-bromo-5-fluorophenyl)propanoic acid CAS No. 1541918-14-2

2-(3-bromo-5-fluorophenyl)propanoic acid

Cat. No.: B6157349
CAS No.: 1541918-14-2
M. Wt: 247.1
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Description

2-(3-bromo-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fifth position on the phenyl ring, with a propanoic acid group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a suitable precursor, followed by the introduction of the propanoic acid group. One common method involves the following steps:

    Bromination: A suitable phenyl precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Introduction of Propanoic Acid Group: The fluorinated intermediate undergoes a Friedel-Crafts acylation reaction with propanoic acid or a propanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols or aldehydes.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylate salts or corresponding ketones.

    Reduction: Formation of alcohols or aldehydes.

    Esterification: Formation of esters.

Scientific Research Applications

2-(3-bromo-5-fluorophenyl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets, thereby influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-2-fluorophenyl)propanoic acid
  • 2-(4-bromo-3-fluorophenyl)propanoic acid
  • 2-(3-bromo-4-fluorophenyl)propanoic acid

Uniqueness

2-(3-bromo-5-fluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1541918-14-2

Molecular Formula

C9H8BrFO2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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